molecular formula C11H16N4O B11933396 N-Methyl-5-(piperazin-1-yl)picolinamide

N-Methyl-5-(piperazin-1-yl)picolinamide

Cat. No.: B11933396
M. Wt: 220.27 g/mol
InChI Key: YXNVWCWSLBKPBX-UHFFFAOYSA-N
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Description

N-Methyl-5-(piperazin-1-yl)picolinamide is a chemical compound with the molecular formula C11H16N4O It is a derivative of picolinamide, featuring a piperazine ring substituted at the 5-position of the picolinamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-5-(piperazin-1-yl)picolinamide typically involves the reaction of 5-chloropicolinamide with N-methylpiperazine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an appropriate solvent like dimethylformamide. The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-5-(piperazin-1-yl)picolinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

N-Methyl-5-(piperazin-1-yl)picolinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Methyl-5-(piperazin-1-yl)picolinamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-5-(piperazin-1-yl)pyridine-2-carboxamide
  • N-Methyl-5-(1-piperazinyl)pyridine-2-carboxamide
  • N-Methyl-5-(piperazin-1-yl)picolinamide dihydrochloride

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both a piperazine ring and a picolinamide core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H16N4O

Molecular Weight

220.27 g/mol

IUPAC Name

N-methyl-5-piperazin-1-ylpyridine-2-carboxamide

InChI

InChI=1S/C11H16N4O/c1-12-11(16)10-3-2-9(8-14-10)15-6-4-13-5-7-15/h2-3,8,13H,4-7H2,1H3,(H,12,16)

InChI Key

YXNVWCWSLBKPBX-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC=C(C=C1)N2CCNCC2

Origin of Product

United States

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